2-Amino-5-chlorobenzoic acid (CAS 635-21-2), commonly known as 5-chloroanthranilic acid, is a halogenated aromatic amino acid that serves as a critical bifunctional precursor in the synthesis of quinazolinones, benzodiazepines, and acridones. Featuring a carboxylic acid and an ortho-amino group, its reactivity is heavily modulated by the electron-withdrawing chlorine atom at the 5-position. This substitution lowers the basicity of the amine and alters the pKa of the system, fundamentally shifting its chemoselectivity during acylation, metal coordination, and cyclization reactions compared to unsubstituted anthranilic acid [1]. For industrial buyers, procuring this compound in high purity is essential for manufacturing disease-modifying antirheumatic drugs (DMARDs), agricultural chemicals, and combinatorial libraries, where predictable reaction kinetics and the strict avoidance of poly-halogenated byproducts dictate process viability[2].
Attempting to substitute 2-amino-5-chlorobenzoic acid with unsubstituted anthranilic acid or attempting in-house chlorination introduces severe process inefficiencies. Unsubstituted anthranilic acid is significantly more electron-rich, which frequently leads to over-acylation and oligomerization during solid-phase synthesis or sulfonylation, necessitating expensive chromatographic purification [1]. Conversely, attempting to synthesize the 5-chloro derivative in-house via direct chlorination of anthranilic acid with sulfuryl chloride typically yields only ~35% of the target compound, heavily contaminated with 3,5-dichloroanthranilic acid [2]. This poly-halogenated impurity is difficult to separate and drastically alters the stoichiometry and yield of downstream cyclizations. Therefore, direct procurement of high-purity 2-amino-5-chlorobenzoic acid is required to ensure chemoselectivity and bypass the >60% yield loss associated with crude chlorination mixtures.
Direct procurement of 2-amino-5-chlorobenzoic acid bypasses the highly inefficient in-house chlorination of anthranilic acid. When anthranilic acid is treated with sulfuryl chloride, the reaction yields a difficult-to-separate mixture of 5-chloroanthranilic acid and 3,5-dichloroanthranilic acid, capping the isolated yield of the mono-chloro product at approximately 35% [1]. Procuring the pure 5-chloro compound eliminates this 65% yield loss and removes the 3,5-dichloro impurity, which would otherwise cause chain termination or side reactions in downstream pharmaceutical synthesis.
| Evidence Dimension | Isolated yield and impurity profile during chlorination |
| Target Compound Data | >98% pure mono-chloro precursor (procured directly) |
| Comparator Or Baseline | In-house chlorination of anthranilic acid (yields ~35% mono-chloro, contaminated with 3,5-dichloroanthranilic acid) |
| Quantified Difference | Recoups ~65% yield loss and eliminates poly-halogenated impurities. |
| Conditions | Reaction with sulfuryl chloride in anhydrous ether, followed by fractional crystallization. |
Eliminating the 3,5-dichloro impurity is critical for pharmaceutical manufacturers to prevent the formation of highly toxic or inactive di-halogenated drug analogs.
In the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones, the choice of the halogenated anthranilic acid precursor dictates the purity of the final library. Using 5-iodoanthranilic acid or electron-donating analogs results in the desired product being contaminated with 15-20% higher-order oligomers due to over-acylation of the unprotected aniline [1]. In contrast, 2-amino-5-chlorobenzoic acid provides optimal electronic deactivation, allowing clean acylation to form the support-bound tertiary amide without detectable oligomerization, streamlining the production of combinatorial libraries.
| Evidence Dimension | Oligomeric contamination during solid-phase acylation |
| Target Compound Data | Clean conversion (negligible oligomerization) |
| Comparator Or Baseline | 5-Iodoanthranilic acid (15-20% oligomeric contamination) |
| Quantified Difference | 15-20% reduction in oligomeric byproducts. |
| Conditions | Solid-phase acylation using carbodiimides and unprotected anthranilic acids. |
Ensures high-fidelity synthesis of combinatorial libraries by preventing yield-destroying over-acylation on solid supports.
The synthesis of fluorescent compounds and sulfonamides is highly sensitive to the electronic nature of the anthranilic acid core. When unsubstituted anthranilic acid is used, side reactions necessitate complex chromatographic purification. By utilizing 2-amino-5-chlorobenzoic acid, the deactivating effect of the chlorine atom suppresses these side reactions, allowing the direct isolation of sulfonamide products in >70% yield and >97% purity [1]. Simple recrystallization from ethyl acetate further raises the purity to >99%, completely bypassing the need for column chromatography.
| Evidence Dimension | Crude product purity and purification requirement |
| Target Compound Data | >97% purity achievable via simple precipitation/recrystallization |
| Comparator Or Baseline | Unsubstituted anthranilic acid (requires column chromatography due to side reactions) |
| Quantified Difference | Eliminates chromatographic purification steps while maintaining >97% crude purity. |
| Conditions | Reaction with arylsulfonyl chlorides in pyridine at 20-30°C. |
Bypassing column chromatography significantly reduces solvent waste and labor costs in industrial-scale sulfonamide manufacturing.
The 5-chloro substitution fundamentally alters how the anthranilic acid core coordinates with metals. Unsubstituted anthranilic acid acts as a bidentate ligand, coordinating through both the ionized oxygen of the carboxylate and the nitrogen of the amino group [1]. In contrast, 2-amino-5-chlorobenzoic acid coordinates oxidatively solely to the bidentate carboxylate group, leaving the amino group unbonded and free for subsequent functionalization [1]. This unique coordination mode makes it a superior choice for designing metal-organic frameworks or catalysts where the amine must remain accessible.
| Evidence Dimension | Metal coordination sites |
| Target Compound Data | Coordinates via carboxylate only (amino group remains free) |
| Comparator Or Baseline | Unsubstituted anthranilic acid (coordinates via both carboxylate and amino groups) |
| Quantified Difference | 100% availability of the amino group post-coordination. |
| Conditions | Complexation with Sm(III) and Tb(III) at a 1:3 Metal:Ligand ratio. |
Allows buyers to design advanced catalysts or metal complexes where the free amine is required for secondary catalytic cycles or cross-linking.
2-Amino-5-chlorobenzoic acid is the premier starting material for synthesizing 6-chloro-4(3H)-quinazolinone derivatives, which are critical pharmacophores in novel anticancer drugs. Its specific electronic profile allows for highly efficient dehydrative cyclization with benzoyl chloride (yielding up to 85% of the intermediate benzoxazinone), a process that is significantly more reproducible than utilizing non-halogenated analogs [1].
In the development of 1,4-benzodiazepine-2,5-dione libraries for drug discovery, this compound is preferred over 5-iodo or electron-rich anthranilic acids. Its balanced reactivity prevents the formation of higher-order oligomers during solid-phase acylation, ensuring that the resulting libraries maintain high chemoselectivity and purity without requiring intermediate cleavage and purification [2].
For industrial dye and fluorescent compound manufacturing, 2-amino-5-chlorobenzoic acid is utilized to bypass complex purification workflows. Its moderated reactivity during sulfonylation with arylsulfonyl chlorides yields crude products of >97% purity, allowing manufacturers to rely on simple recrystallization rather than costly, solvent-intensive column chromatography [3].
Irritant